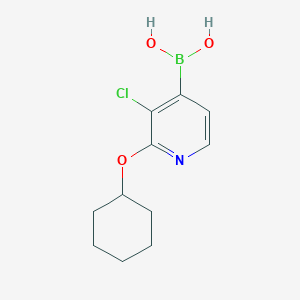

3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid is a boronic acid derivative with the molecular formula C11H15BClNO3. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the attached organic group) from boron to a transition metal, typically palladium . The transition metal acts as a catalyst, facilitating the formation of a new carbon-carbon bond .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific molecules synthesized.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of complex organic compounds. The specific molecular and cellular effects would depend on the compounds synthesized.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the pH of the reaction environment, the presence of a suitable catalyst (typically palladium), and the temperature . Additionally, the compound’s stability may be affected by exposure to air or moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid typically involves the reaction of 3-chloro-2-(cyclohexyloxy)pyridine with a boronic acid reagent under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where it forms carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of advanced materials and fine chemicals

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: Another boronic acid derivative commonly used in Suzuki-Miyaura coupling.

4-Chlorophenylboronic Acid: Similar in structure but with a different substituent on the aromatic ring.

Cyclohexylboronic Acid: Contains a cyclohexyl group but lacks the pyridine ring.

Uniqueness

3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid is unique due to its combination of a pyridine ring, a cyclohexyloxy group, and a boronic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile reagent in organic synthesis .

Biological Activity

3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the class of boronic acids, characterized by the presence of a boron atom bonded to a carbon atom that is part of a cyclic or aromatic structure. The specific structure of this compound allows for interactions with various biological targets.

The biological activity of this compound primarily involves its ability to interact with enzymes and receptors through hydrogen bonding and other molecular interactions. These interactions can lead to significant changes in enzyme activity and cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, which can be crucial for therapeutic applications.

- Protein Interactions : It can form complexes with proteins that are involved in critical cellular functions, potentially modulating their activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown efficacy against various cancer cell lines, indicating its role as a potential chemotherapeutic agent.

Case Studies

-

Inhibition of Tumor Growth :

A study evaluated the effects of this compound on HeLa cells, demonstrating an IC50 value of 4.6 µM, which is lower than that of cisplatin (5.9 µM). This suggests a promising avenue for further research into its use as an anticancer drug . -

Mechanistic Insights :

Another investigation focused on the compound's interaction with bromodomain and extra-terminal (BET) proteins, revealing that it can effectively suppress c-Myc expression in multiple myeloma cells, highlighting its potential role in targeting transcriptional regulators involved in cancer progression .

Selectivity and Affinity Studies

Studies have also explored the selectivity and binding affinity of this compound towards various biological targets. The compound exhibited favorable binding characteristics with certain bromodomains, which are implicated in cancer biology.

| Target | Binding Affinity (Kd) | Selectivity Ratio |

|---|---|---|

| BRD4 D1 | 12 nM | 6.2 |

| BRD4 D2 | 6.4 nM | 4.2 |

These findings suggest that the compound could be developed further as a selective inhibitor for therapeutic purposes.

Properties

IUPAC Name |

(3-chloro-2-cyclohexyloxypyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c13-10-9(12(15)16)6-7-14-11(10)17-8-4-2-1-3-5-8/h6-8,15-16H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRARJIQQFDZYGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)OC2CCCCC2)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.